(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride
Overview
Description
“(4,6-dichloro-1H-1,3-benzodiazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803570-88-8 . It has a molecular weight of 253.51 . It is a derivative of benzimidazole and is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2N2O.ClH/c9-4-1-5 (10)8-6 (2-4)11-7 (3-13)12-8;/h1-2,13H,3H2, (H,11,12);1H . This indicates that the compound has a benzodiazol ring with two chlorine atoms and a methanol group attached .Scientific Research Applications
Antimicrobial and Analgesic Activities
Research has explored the synthesis and biological activities of derivatives related to benzodiazole compounds. For example, novel derivatives have shown pronounced antimicrobial and analgesic activities, supported by molecular docking studies to understand their high receptor affinity (Jayanna et al., 2013).
Molecular Aggregation and Solvent Effects
Studies on molecular aggregation in benzene-diol derivatives highlight the influence of solvent and concentration on the fluorescence emission spectra, indicating the role of aggregation processes in these compounds (Matwijczuk et al., 2016).
Magnetic Properties of Hydrochloride Crystals
Investigations into hydrochloride crystals based on pyridinyl radicals reveal insights into the relationship between magnetic properties and crystal-stacking structures, demonstrating how supramolecular interactions can influence magnetic behavior (Yong et al., 2013).
Synthetic Methodologies and Chemical Reactions
Research on the synthesis of benzimidazole derivatives and their antimicrobial activities showcases the development of novel compounds with potential therapeutic applications (Özden et al., 2011). Additionally, studies on the solvent effects in binary mixtures with ionic liquids provide valuable insights into solvatochromic behaviors and solvent interactions (Koel, 2008).
Safety and Hazards
Properties
IUPAC Name |
(4,6-dichloro-1H-benzimidazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8;/h1-2,13H,3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDYFMCFGMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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